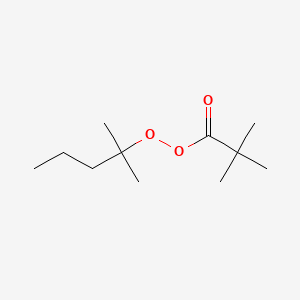
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is used primarily as an initiator in polymerization reactions due to its ability to decompose and generate free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate typically involves the reaction of 2,2-dimethylpropanoic acid with 2-methylpentan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate undergoes various chemical reactions, including:
Decomposition: The compound decomposes to generate free radicals, which can initiate polymerization reactions.
Oxidation: It can undergo oxidation reactions to form corresponding alcohols and ketones.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures or in the presence of a catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products Formed
Decomposition: Generates free radicals that initiate polymerization.
Oxidation: Forms alcohols and ketones.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in the polymerization of monomers to form polymers.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to generate free radicals.
Industry: Employed in the production of plastics, resins, and other polymeric materials
Mécanisme D'action
The primary mechanism of action of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also makes it useful in oxidative stress studies and other applications where controlled radical generation is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl peroxypivalate
- tert-Amyl peroxypivalate
- tert-Octyl peroxypivalate
Comparison
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Compared to tert-Butyl peroxypivalate, it offers a different decomposition temperature and radical generation rate, making it suitable for specific polymerization processes. Its molecular structure also allows for better control over the polymerization process, leading to polymers with desired properties .
Propriétés
Numéro CAS |
118364-97-9 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C11H22O3/c1-7-8-11(5,6)14-13-9(12)10(2,3)4/h7-8H2,1-6H3 |
Clé InChI |
RTEZVHMDMFEURJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)OOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
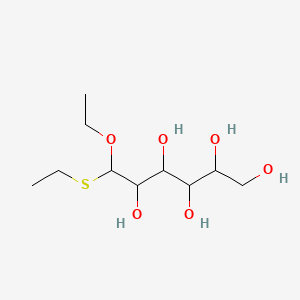
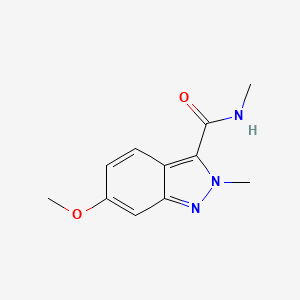
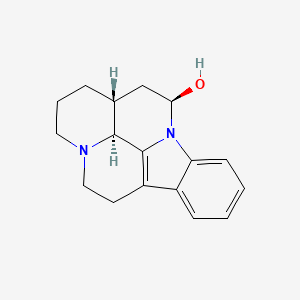
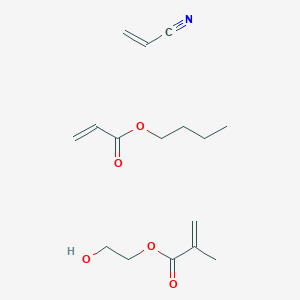
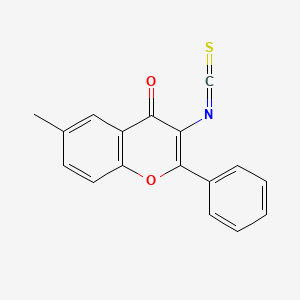
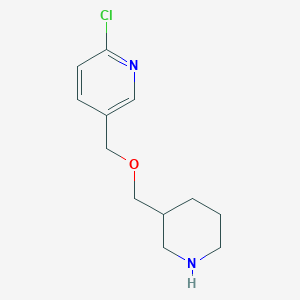

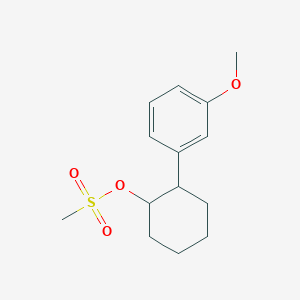
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)

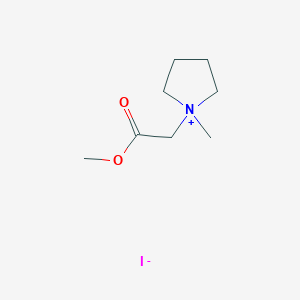
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
